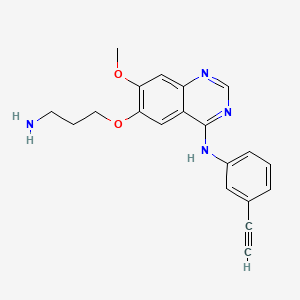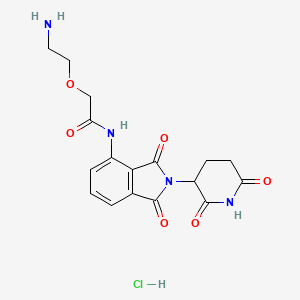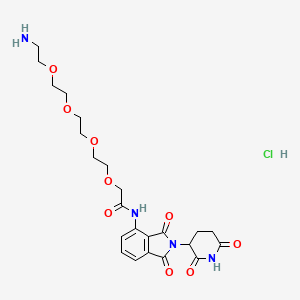
Pomalidomide-PEG6-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG6-COOH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. Pomalidomide is part of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and lenalidomide. These compounds are known for their anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG6-COOH typically involves the conjugation of pomalidomide with a PEG linker that has a carboxylic acid functional group. The process begins with the activation of the carboxylic acid group on the PEG linker, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated ester then reacts with the amino group on pomalidomide to form the desired conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for this type of conjugate.
Common Reagents and Conditions
Esterification: Typically involves reagents like alcohols and acid catalysts.
Amidation: Involves amines and coupling agents such as DCC or EDC.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound .
Applications De Recherche Scientifique
Pomalidomide-PEG6-COOH has a wide range of scientific research applications:
Chemistry: Used in the development of novel drug delivery systems and as a building block for more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the form of proteolysis-targeting chimeras (PROTACs).
Industry: Utilized in the production of advanced pharmaceuticals and bioconjugates.
Mécanisme D'action
Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another IMiD with similar applications but different potency and side effect profiles.
Pomalidomide Derivatives: Various derivatives with modifications to the pomalidomide structure to enhance specific properties.
Uniqueness
Pomalidomide-PEG6-COOH is unique due to its combination of pomalidomide with a PEG linker and a carboxylic acid group. This structure enhances its solubility, bioavailability, and potential for further functionalization, making it a versatile compound for various scientific and medical applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBXIANAMQQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-](/img/structure/B8147267.png)
![(2S)-2-amino-6-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]hexanoic acid](/img/structure/B8147284.png)
![[(2R)-1-[[(4R,7S,10R,13S,16R)-7-(4-azaniumylbutyl)-4-[[(2S,3R)-1-azaniumyl-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-1-oxo-3-phenylpropan-2-yl]azanium;triacetate](/img/structure/B8147285.png)

![N-(4-Hydroxyphenethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B8147317.png)








